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Compound of Interest

Compound Name: 1-Iodooctadecane

Cat. No.: B1330385 Get Quote

In-Depth Analysis of 1H and 13C NMR Spectra of
1-Iodooctadecane
For researchers and professionals in drug development and organic synthesis, a thorough

understanding of spectroscopic data is paramount for structural elucidation and purity

assessment. This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra of 1-iodooctadecane, a long-chain alkyl halide. To facilitate

comparison, this analysis is presented alongside data for a shorter-chain analogue, 1-

iodododecane, highlighting the characteristic spectral features of 1-iodoalkanes.

¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 1-iodooctadecane is characterized by distinct signals corresponding

to the different proton environments in the molecule. The electron-withdrawing effect of the

iodine atom significantly influences the chemical shift of the adjacent methylene protons.

Key Spectral Features:

Triplet at ~3.19 ppm: This downfield signal corresponds to the two protons of the methylene

group directly attached to the iodine atom (-CH₂I). The signal is split into a triplet due to

coupling with the two protons on the adjacent methylene group.
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Multiplet at ~1.82 ppm: This signal arises from the two protons on the methylene group beta

to the iodine atom (-CH₂-CH₂I). It appears as a multiplet (specifically a quintet) due to

coupling with the protons on both the adjacent -CH₂I group and the next methylene group in

the alkyl chain.

Broad Multiplet at ~1.26 ppm: The majority of the methylene groups in the long alkyl chain

are chemically similar and their signals overlap to form a large, broad multiplet in this region.

Triplet at ~0.88 ppm: This upfield signal is characteristic of the terminal methyl group (-CH₃)

protons. It is split into a triplet by the two protons of the adjacent methylene group.

Quantitative ¹H NMR Data for 1-Iodooctadecane
Signal Assignment

Chemical Shift (δ,
ppm)

Multiplicity Integration

I-CH₂- ~3.19 Triplet 2H

I-CH₂-CH₂- ~1.82 Multiplet 2H

-(CH₂)₁₅- ~1.26 Multiplet 30H

-CH₃ ~0.88 Triplet 3H

¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum of 1-iodooctadecane provides complementary information on the

carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of

the iodine atom and the position of the carbon atom within the long alkyl chain.

Key Spectral Features:

Downfield signal for C1: The carbon atom directly bonded to the iodine atom (C1) is the most

deshielded and appears at the lowest field.

Characteristic shifts for C2 and C3: The C2 and C3 carbons also exhibit distinct chemical

shifts due to the influence of the iodine atom.
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Cluster of signals for the internal methylene carbons: The carbon atoms of the internal

methylene groups (C4 to C17) have very similar chemical environments, resulting in a

cluster of closely spaced signals.

Upfield signal for the terminal methyl carbon: The C18 methyl carbon is the most shielded

and appears at the highest field.

Quantitative ¹³C NMR Data for 1-Iodooctadecane
Carbon Assignment Chemical Shift (δ, ppm)

C1 (I-CH₂-) ~10.0

C2 ~34.0

C3 ~30.8

C4-C15 ~29.7-29.4

C16 ~28.8

C17 ~22.7

C18 (-CH₃) ~14.1

Experimental Protocols
The NMR spectra of 1-iodooctadecane are typically acquired using a standard NMR

spectrometer.

¹H NMR Spectroscopy:

Sample Preparation: A small amount of 1-iodooctadecane is dissolved in a deuterated

solvent, commonly chloroform-d (CDCl₃), in an NMR tube.

Instrumentation: A proton NMR spectrum is recorded on a spectrometer, for instance, a 90

MHz instrument.

Data Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak

(CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
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¹³C NMR Spectroscopy:

Sample Preparation: A more concentrated solution of 1-iodooctadecane in a deuterated

solvent like CDCl₃ is prepared.

Instrumentation: A carbon NMR spectrum is recorded on the same spectrometer, operating

at the appropriate frequency for ¹³C nuclei (e.g., 22.5 MHz for a 90 MHz ¹H spectrometer).

Data Acquisition: The spectrum is typically acquired with proton decoupling to simplify the

spectrum to single lines for each carbon environment. Chemical shifts are referenced to the

solvent peak (CDCl₃ at 77.16 ppm).

Visualization of NMR Interpretation
The logical workflow for deducing the structure of 1-iodooctadecane from its NMR data can be

visualized as follows:
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¹H NMR Data

¹³C NMR Data
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Caption: Workflow for the structural elucidation of 1-iodooctadecane using NMR data.

The key correlations in the ¹H NMR spectrum that are crucial for assignment can be visualized

as follows:
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Caption: Key ¹H-¹H spin-spin coupling correlations in 1-iodooctadecane.

To cite this document: BenchChem. [Detailed interpretation of the 1H and 13C NMR spectra
of 1-Iodooctadecane.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330385#detailed-interpretation-of-the-1h-and-13c-
nmr-spectra-of-1-iodooctadecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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